2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
Overview
Description
2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(2-methylpropyl)-2-oxoacetamide under specific conditions to yield the final product . The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid derivatives, while reduction of the hydrazone moiety can yield hydrazine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide.
Furan-2,5-dicarboxylic acid: A derivative formed through the oxidation of the furan ring.
N-(2-methylpropyl)-2-oxoacetamide: Another precursor used in the synthesis of the compound.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the furan ring and hydrazone moiety, which imparts distinct biological activities and chemical reactivity . This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[2-(furan-2-carbonyl)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-7(2)6-12-10(16)11(17)14-13-9(15)8-4-3-5-18-8/h3-5,7H,6H2,1-2H3,(H,12,16)(H,13,15)(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFYZGWVBSGBGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NNC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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